REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:13]([CH3:14])=[CH:12][C:8]([C:9]([NH2:11])=O)=[CH:7][N:6]=1)[CH:2]([CH3:4])[CH3:3].N1C=CC=CC=1>C(Cl)Cl>[CH2:1]([C:5]1[C:13]([CH3:14])=[CH:12][C:8]([C:9]#[N:11])=[CH:7][N:6]=1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=NC=C(C(=O)N)C=C1C
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
TFA anhydride
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, 4% aq. citric acid solution
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=NC=C(C#N)C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |